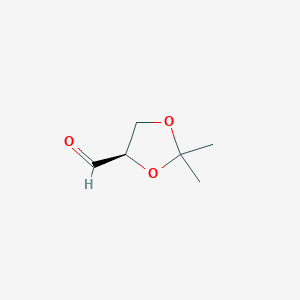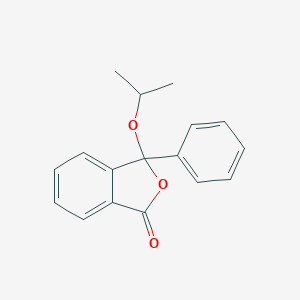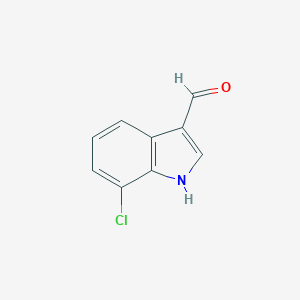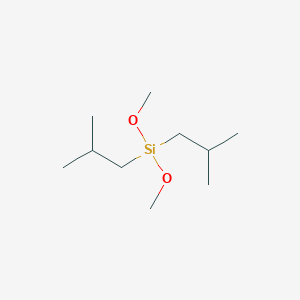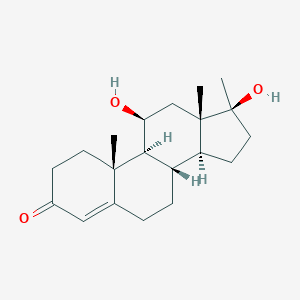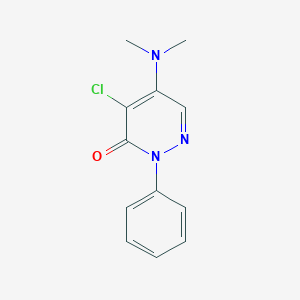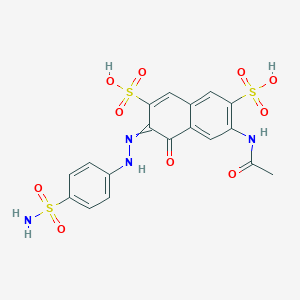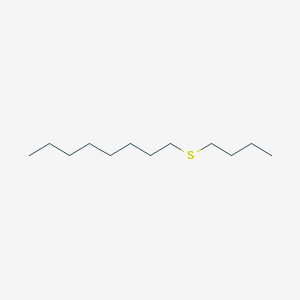
Octane, 1-(butylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octane, 1-(butylthio)-, also known as 1-Butylthiooctane, is a chemical compound with the molecular formula C10H22S. It is a colorless liquid with a strong odor and is commonly used in scientific research.
Mecanismo De Acción
The mechanism of action of Octane, 1-(butylthio)- is not fully understood. However, it is believed to act by inhibiting the growth of microorganisms, such as bacteria and fungi. It may also have an effect on cell proliferation and apoptosis.
Efectos Bioquímicos Y Fisiológicos
Octane, 1-(butylthio)- has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of various microorganisms, including Staphylococcus aureus, Escherichia coli, and Candida albicans. It has also been shown to have antitumor activity, inhibiting the growth of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Octane, 1-(butylthio)- has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions. However, it has some limitations, including its strong odor and potential toxicity.
Direcciones Futuras
There are several future directions for the research on Octane, 1-(butylthio)-. One area of research could focus on its potential as a drug candidate for the treatment of various diseases, including cancer and microbial infections. Another area of research could focus on the development of new synthesis methods for Octane, 1-(butylthio)- that are more efficient and environmentally friendly. Additionally, further studies could be conducted to better understand its mechanism of action and its potential side effects.
Conclusion:
In conclusion, Octane, 1-(butylthio)- is a chemical compound with various biological activities that is commonly used in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on Octane, 1-(butylthio)- could lead to the development of new drugs and synthesis methods that could have significant implications in the field of medicine.
Métodos De Síntesis
Octane, 1-(butylthio)- can be synthesized through the reaction between 1-bromooctane and butanethiol. The reaction is carried out in the presence of a base, such as potassium carbonate, and an organic solvent, such as dimethylformamide. The product is then purified using distillation or chromatography.
Aplicaciones Científicas De Investigación
Octane, 1-(butylthio)- is commonly used in scientific research as a reference compound for the development of new drugs. It has been shown to have various biological activities, including antifungal, antibacterial, and antitumor properties. It is also used as a standard for gas chromatography analysis.
Propiedades
Número CAS |
16900-07-5 |
|---|---|
Nombre del producto |
Octane, 1-(butylthio)- |
Fórmula molecular |
C12H26S |
Peso molecular |
202.4 g/mol |
Nombre IUPAC |
1-butylsulfanyloctane |
InChI |
InChI=1S/C12H26S/c1-3-5-7-8-9-10-12-13-11-6-4-2/h3-12H2,1-2H3 |
Clave InChI |
UNIAPWPIAGJFDG-UHFFFAOYSA-N |
SMILES |
CCCCCCCCSCCCC |
SMILES canónico |
CCCCCCCCSCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



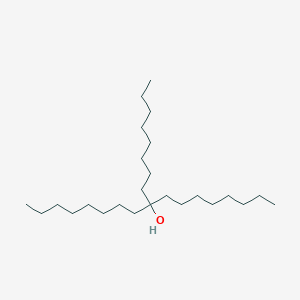
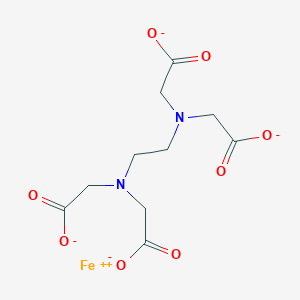
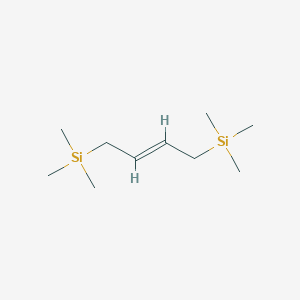
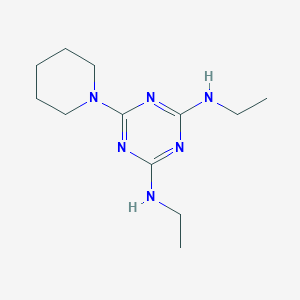
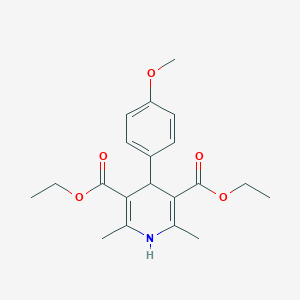
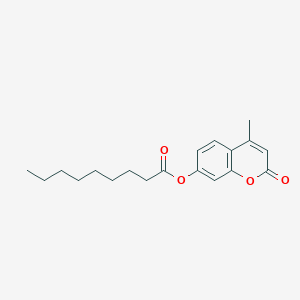
![1-[(1S,2R)-2-phenylcyclopropyl]ethanone](/img/structure/B92050.png)
